Pangelin
Overview
Description
Pangelin is a coumarin compound found in the plant Ducrosia anethifolia. It exhibits significant biological activities, including anti-mycobacterial and anti-tumor properties . The molecular formula of this compound is C16H14O5, and it has a molecular weight of 286.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pangelin can be synthesized through various chemical reactions involving coumarin derivatives. One common method involves the reaction of 4-hydroxycoumarin with prenyl bromide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources such as the roots of Angelica dahurica. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Pangelin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered biological activities. For example, oxidized derivatives may exhibit enhanced anti-tumor properties .
Scientific Research Applications
Pangelin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its cytotoxic effects on tumor cell lines and its potential as an anti-cancer agent.
Medicine: Investigated for its anti-mycobacterial properties and potential use in treating infections.
Industry: Utilized in the development of pharmaceuticals and health products.
Mechanism of Action
Pangelin exerts its effects through several mechanisms:
Anti-tumor Activity: This compound induces apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation.
Anti-mycobacterial Activity: It disrupts the cell wall synthesis of mycobacteria, leading to cell death.
Molecular Targets: This compound targets various molecular pathways, including the inhibition of topoisomerase enzymes and modulation of reactive oxygen species (ROS) levels.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with similar structure but less potent biological activities.
Umbelliferone: Another coumarin derivative with anti-inflammatory properties.
Scopoletin: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
Pangelin stands out due to its potent cytotoxic activity against various tumor cell lines and its dual anti-mycobacterial and anti-tumor properties . Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
4-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMOMQJYQYBMKL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187447 | |
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((2-hydroxy-3-methyl-3-butenyl)oxy)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33783-80-1 | |
Record name | 4-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33783-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pangelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033783801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((2-hydroxy-3-methyl-3-butenyl)oxy)-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.